2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone
Description
2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone is a fluorinated acetophenone derivative characterized by a trifluoromethyl (-CF₃) group attached to a carbonyl carbon and a substituted aromatic ring bearing both fluorine and methoxy groups at the 3- and 4-positions, respectively. This compound belongs to a class of trifluoromethyl ketones known for their electron-withdrawing properties, which enhance reactivity in organic synthesis and applications in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKNISJJNZGMMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374599 | |
| Record name | 2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132734-54-4 | |
| Record name | 2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 132734-54-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Materials and Reaction Design
A widely cited method involves the displacement of chlorine atoms in chlorinated aryltrifluoromethyl ketones using alkali metal fluorides. For example, 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone serves as a precursor, where chlorine atoms at the 3- and 4-positions are replaced by fluorine and methoxy groups, respectively. This approach leverages the selectivity of fluorine substitution under controlled conditions.
Key Reaction Steps:
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Substrate Preparation : 5-Bromo-1,2,3-trichlorobenzene is converted to 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone via coupling with trifluoroacetylating agents.
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Fluorination : Treatment with anhydrous potassium fluoride (KF) in sulfolane at −20°C to 25°C facilitates selective displacement of the 4-chloro group by fluorine.
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Methoxylation : Subsequent reaction with sodium methoxide (NaOMe) introduces the methoxy group at the 4-position.
Catalytic Systems and Solvents
The fluorination step employs phase-transfer catalysts (PTCs) such as tetrabutylphosphonium bromide to enhance reactivity. Polar aprotic solvents like sulfolane or dimethylformamide (DMF) are preferred for their ability to stabilize ionic intermediates.
Table 1: Representative Fluorination Conditions
| Parameter | Details |
|---|---|
| Starting Material | 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone |
| Fluorinating Agent | KF (4.32 mmol per 3.6 mmol substrate) |
| Catalyst | Tetrabutylphosphonium bromide |
| Solvent | Sulfolane |
| Temperature | −20°C to 25°C |
| Yield | 82–89% |
This method achieves high regioselectivity due to the electron-withdrawing effect of the trifluoromethyl group, which directs substitution to the para position relative to the ketone.
Friedel-Crafts Acylation
Acylating Agents and Mechanism
An alternative route utilizes Friedel-Crafts acylation of 3-fluoro-4-methoxybenzene with trifluoroacetyl chloride. The reaction proceeds via electrophilic aromatic substitution, where the acylium ion (CF₃CO⁺) is generated in situ using Lewis acids such as antimony pentachloride (SbCl₅).
Reaction Equation:
Catalyst Activation and Solvent Effects
The catalytic system often includes hydrogen fluoride (HF) to activate SbCl₅, forming a highly electrophilic SbCl₅·HF complex. Solvents such as dichloromethane or 1,2-dichloroethane are employed to stabilize the acylium ion and prevent side reactions.
Table 2: Friedel-Crafts Acylation Parameters
| Parameter | Details |
|---|---|
| Acylating Agent | Trifluoroacetyl chloride (CF₃COCl) |
| Catalyst | SbCl₅ with HF (1:1 molar ratio) |
| Solvent | Dichloromethane |
| Temperature | 0°C to 25°C |
| Reaction Time | 4–6 hours |
| Yield | 75–81% |
This method avoids overacylation due to the deactivating effect of the trifluoromethyl group on the aromatic ring.
Comparative Analysis of Methods
Efficiency and Scalability
Table 3: Method Comparison
| Criterion | Fluorination Route | Friedel-Crafts Route |
|---|---|---|
| Yield | 82–89% | 75–81% |
| Selectivity | High (para substitution) | Moderate |
| Scalability | Batch-only | Continuous-flow compatible |
| Byproducts | KCl, NaCl | HCl |
Industrial-Scale Production Considerations
Cost of Raw Materials
Trifluoroacetyl chloride is more expensive than KF, making the fluorination route cost-effective for large-scale production despite higher precursor toxicity.
Recent Advances in Catalysis
Chemical Reactions Analysis
Reduction Reactions
The ketone group undergoes reduction to form secondary alcohols. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used:
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Reagents/Conditions : NaBH₄ in methanol (MeOH) at 0–25°C; LiAlH₄ in tetrahydrofuran (THF) under reflux.
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Product : 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanol.
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Mechanism : Hydride transfer to the carbonyl carbon, stabilized by the trifluoromethyl group’s inductive effect.
Oxidation Reactions
Oxidation of the ketone is less common due to the stability of the trifluoromethyl group, but strong oxidizing agents can yield carboxylic acids:
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Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or alkaline aqueous media.
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Product : 3-Fluoro-4-methoxybenzoic acid (via cleavage of the trifluoromethyl group).
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Limitation : Low yields due to competing decomposition pathways.
Nucleophilic Additions
The electrophilic carbonyl carbon participates in nucleophilic additions:
Grignard Reagents
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Reagents/Conditions : Organomagnesium halides (e.g., CH₃MgBr) in THF at 0°C.
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Product : Tertiary alcohols (e.g., 1-(3-fluoro-4-methoxyphenyl)-2,2,2-trifluoro-1-propanol).
Ammonia/Amines
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Reagents/Conditions : Ammonia or primary amines in ethanol under reflux.
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Product : Imines or Schiff bases after dehydration.
Substitution Reactions
The aromatic ring undergoes electrophilic substitution, influenced by the methoxy (activating, para/ortho-directing) and fluoro (deactivating, meta-directing) groups:
Aldol Condensation
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Product : α,β-Unsaturated ketones (e.g., (E)-1-(3-fluoro-4-methoxyphenyl)-3-phenyl-2,2,2-trifluoroprop-2-en-1-one).
Mannich Reaction
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Reagents/Conditions : Formaldehyde, secondary amines (e.g., morpholine), HCl catalyst .
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Product : β-Amino ketones (e.g., 1-(3-fluoro-4-methoxyphenyl)-2-(morpholin-1-yl)-2,2,2-trifluoroethanone).
Mechanistic Insights
Scientific Research Applications
Pharmaceutical Development
2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone has been studied for its potential as a pharmaceutical intermediate. The presence of fluorine atoms enhances lipophilicity and metabolic stability, making it a candidate for drug design. It has been explored in the synthesis of various bioactive compounds that exhibit anti-inflammatory and anti-cancer properties.
Case Study : Research has indicated that fluorinated ketones can serve as effective precursors in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The trifluoromethyl group in this compound can be utilized to modify the pharmacokinetic profiles of existing drugs, potentially improving efficacy and reducing side effects.
Agrochemical Applications
The compound's unique structure allows it to be investigated as a potential agrochemical agent. Fluorinated compounds often exhibit enhanced biological activity against pests and pathogens.
Research Findings : Studies have shown that fluorinated phenyl derivatives can act as potent herbicides or insecticides due to their ability to disrupt biological processes in target organisms. The methoxy group may enhance selectivity towards specific plant or insect species.
Material Science
In material science, this compound is being explored for its utility in the development of advanced materials with unique properties such as thermal stability and resistance to chemical degradation.
Application Example : Fluorinated polymers synthesized from this compound can exhibit improved hydrophobicity and chemical resistance, making them suitable for coatings and sealants in harsh environments.
Data Table of Applications
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites in biological molecules. This interaction can influence enzyme activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group (-CF₃) enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions. Substituents like methoxy (-OCH₃) or hydroxyl (-OH) on the aromatic ring modulate solubility and reactivity. For example, 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone exhibits higher polarity due to the -OH group, making it suitable for hydrophilic applications .
- Halogen Effects : Fluorine and chlorine substituents increase metabolic stability and lipophilicity, critical for pharmaceutical intermediates. The 4-fluoro analog (CAS 655-32-3) is used in stereoselective synthesis of trifluoromethyl-substituted amines .
Reactivity and Functionalization
- Triazole Formation: Trifluoroethanone derivatives with triazole rings (e.g., 2a and 2b in ) show regioselective reactivity, enabling modular synthesis of heterocycles .
- Polymer Chemistry: Hyperbranched polymers derived from 2,2,2-trifluoroacetophenones demonstrate controlled branching, useful in materials science .
Biological Activity
2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone is a trifluoromethyl ketone derivative with the molecular formula C9H6F4O2. This compound has garnered attention due to its unique structure, which includes both trifluoromethyl and fluoro-methoxyphenyl groups. These features enhance its lipophilicity and potential biological activity, making it a valuable candidate for various applications in medicinal chemistry and biochemistry.
- Molecular Weight : 222.1388 g/mol
- CAS Number : 132734-54-4
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to effectively interact with hydrophobic sites in biological molecules. This interaction can influence enzyme activity, receptor binding, and other biochemical pathways.
Biological Activity
Recent studies have explored the biological activity of this compound in various contexts:
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Cancer Cell Lines : Compounds with similar structures have shown potent inhibition against various cancer cell lines. For example, derivatives targeting tubulin have demonstrated effective anti-proliferative activity in multiple cancer types including breast and cervical cancers .
Enzyme Inhibition
The compound has potential as a biochemical probe due to its unique structure. It may selectively inhibit certain enzymes involved in cancer progression:
- FGFR Inhibition : Some studies report that fluorinated compounds can effectively inhibit fibroblast growth factor receptors (FGFR), which are critical in tumor growth and metastasis .
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis reveals that modifications to the phenyl ring or the introduction of additional fluorine or methoxy groups can significantly enhance biological activity:
- Fluorinated Derivatives : The presence of fluorine atoms can improve metabolic stability and bioavailability .
| Compound | IC50 (nM) | Target |
|---|---|---|
| Compound A | 30.2 ± 1.9 | FGFR1 |
| Compound B | <4.1 | FGFR2 |
| Compound C | 25.3 ± 4.6 | KG1 Cell Line |
Case Studies
Several case studies highlight the efficacy of fluorinated compounds similar to this compound:
- In Vitro Studies : A study evaluated the cytotoxic effects of fluorinated ketones on human cancer cell lines using the Sulforhodamine B assay. The results indicated that certain derivatives exhibited IC50 values as low as 16.4 nM against breast cancer cells .
- In Vivo Models : In animal models, compounds with similar structures have shown promising results in reducing tumor size while exhibiting low toxicity profiles .
Q & A
Q. What are the common synthetic routes for 2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a substituted aromatic ring under Lewis acid catalysis (e.g., AlCl₃). For example, 3-fluoro-4-methoxybenzaldehyde can be acylated using trifluoroacetyl chloride . Reaction optimization includes:
- Temperature control : Elevated temperatures (80–100°C) enhance reactivity but may increase side products like dehalogenated derivatives.
- Catalyst loading : Excess AlCl₃ (1.5–2 eq.) improves electrophilic substitution but complicates purification.
- Solvent selection : Dichloromethane or nitrobenzene is preferred for polarity and stability.
Q. Table 1: Representative Synthesis Conditions
| Method | Yield (%) | Catalyst | Temperature (°C) | Reference |
|---|---|---|---|---|
| Friedel-Crafts acylation | 65–75 | AlCl₃ | 80 | |
| Grignard addition | 50–60 | Mg | 25 (rt) |
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
Structure solution : SHELXS (direct methods) or SHELXD (dual-space algorithms) for phase determination .
Refinement : SHELXL for least-squares refinement, with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically placed geometrically.
Critical Note : SHELX programs are robust for small molecules but require manual validation of disorder modeling (common in fluorinated aryl groups) .
Q. What safety precautions are essential when handling this compound in the lab?
Methodological Answer: Safety protocols include:
- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats to avoid skin/eye contact (irritant properties noted in fluorinated ketones) .
- Ventilation : Use fume hoods due to volatile byproducts (e.g., HF in acidic conditions).
- Storage : Inert atmosphere (Ar/N₂) at 2–8°C to prevent hydrolysis of the trifluoromethyl group .
Advanced Research Questions
Q. How does electronic substituent effects (e.g., -F, -OCH₃) influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The electron-withdrawing trifluoromethyl and fluoro groups deactivate the aromatic ring, directing electrophilic substitution to the para position of the methoxy group. Computational studies (DFT) show:
- Hammett constants : σₚ values for -CF₃ (+0.54) and -OCH₃ (-0.27) create a polarized electronic environment, favoring nucleophilic attacks at the methoxy-adjacent site .
- Regioselectivity : In azide-alkyne cycloadditions, the methoxy group stabilizes transition states via resonance, leading to 1,4-disubstituted triazoles (85% yield) .
Q. What contradictions exist in reported thermodynamic data (e.g., boiling points), and how can they be resolved experimentally?
Methodological Answer: Discrepancies in boiling points (e.g., 469.2 K reported by NIST vs. 465 K in some literature) arise from:
Q. Table 2: Thermodynamic Data Comparison
| Property | NIST Value | Literature Value | Method | Reference |
|---|---|---|---|---|
| Boiling Point (K) | 469.2 | 465 | DSC | |
| Enthalpy of Vaporization | 45.2 kJ/mol | 43.8 kJ/mol | Clausius-Clapeyron |
Q. How is this compound utilized in polymer science, particularly for hyperbranched polymers?
Methodological Answer: The ketone group enables self-polycondensation with AB₂ monomers. For example:
- Acid-catalyzed polymerization : Trifluoromethanesulfonic acid (0.5–1 eq.) induces branching via ketone-enolate intermediates, achieving 0–100% hyperbranched architectures .
- Applications : Fluorinated polymers exhibit enhanced thermal stability (Tg > 200°C) and low dielectric constants, useful in microelectronics .
Q. What computational methods validate spectroscopic assignments (e.g., NMR, IR) for this compound?
Methodological Answer:
- NMR : DFT calculations (B3LYP/6-311+G(d,p)) predict chemical shifts within 1 ppm of experimental values (e.g., δ −75.4 for CF₃ group) .
- IR : Frequency calculations identify key vibrations (e.g., C=O stretch at 1730–1750 cm⁻¹) and differentiate conformers .
Note : Discrepancies in NMR (e.g., aryl carbons) may require natural bond orbital (NBO) analysis to assess resonance effects .
Q. How do steric and electronic factors affect its utility as a precursor in heterocyclic synthesis?
Methodological Answer: The compound’s trifluoromethyl group acts as a steric hindrance modulator:
- Cycloadditions : In Huisgen reactions, the CF₃ group reduces steric crowding, favoring 1,2,3-triazole formation (80% yield) over isoxazoles .
- Substitution reactions : Nucleophilic aromatic substitution (SNAr) is disfavored due to electron withdrawal, but Pd-catalyzed cross-coupling (Suzuki) succeeds with electron-rich boronic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
